10-chloro-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one
Description
This compound is a highly complex pentacyclic structure featuring a unique combination of heteroatoms and functional groups. Its IUPAC name reflects a fused ring system with 22 atoms, including a sulfur atom (thia), three nitrogen atoms (triaza), and a ketone group at position 12. The structural rigidity imposed by the pentacyclic framework may contribute to high thermal stability, as seen in similar compounds with melting points exceeding 280°C .
Properties
IUPAC Name |
10-chloro-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-15-10-6-4-5-7-11(10)16-20-17-14(18(23)22(16)21-15)12-8-2-1-3-9-13(12)24-17/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQELODXRHSGGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 10-chloro-22-thia-2,11,12-triazapentacyclo[...]-13-one (Compound X) with structurally related pentacyclic compounds from the literature:
Key Observations:
Heteroatom Diversity :
- Compound X uniquely combines sulfur (thia), three nitrogens (triaza), and a chloro group, whereas Compound 13 from contains five nitrogens and a sulfur atom. The additional nitrogen density in Compound 13 may increase polar interactions but reduce lipophilicity compared to Compound X.
- Compounds 19–22 lack sulfur and nitrogen but incorporate oxygen-rich groups (methoxy, hydroxy, carbonyl), suggesting divergent solubility and reactivity profiles.
In contrast, the dicarboxaldehyde in Compound 19 offers sites for Schiff base formation . The ketone in Compound X contrasts with the dicarboxylic acid in Compound 20, which may exhibit higher acidity and metal-chelating capacity .
Synthetic Complexity :
- Compound 13’s synthesis achieved a 65% yield via chlorocarbonylsulfenyl chloride-mediated cyclization , a method that could theoretically apply to Compound X. However, the latter’s additional chloro substituent may necessitate stricter temperature control or alternative halogenation agents.
- Compounds 19–22 involve sequential oxidation and functionalization steps (e.g., bromination, iodination) , which are less relevant to Compound X’s sulfur- and nitrogen-rich framework.
Thermal Stability :
- While Compound X’s melting point is unreported, Compound 13’s high melting point (284–286°C) suggests that pentacyclic systems with heteroatoms exhibit significant crystallinity and thermal resilience. This property is advantageous for pharmaceutical solid-state formulations.
Research Implications and Limitations
- Structural Uniqueness: Compound X’s hybrid chloro-thia-triaza architecture distinguishes it from oxygen-dominated analogs (e.g., Compounds 19–22), making it a candidate for exploring novel bioactivity or catalytic behavior.
- Data Gaps : Direct experimental data (e.g., spectroscopic characterization, bioactivity) for Compound X are absent in the provided evidence, necessitating further studies to validate its properties.
- Contradictions : and highlight divergent synthetic priorities (e.g., nitrogen/sulfur vs. oxygen focus), underscoring the need for tailored methodologies when modifying pentacyclic cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
